molecular formula C17H18N2O4 B2906806 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate CAS No. 578748-53-5

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2906806
CAS No.: 578748-53-5
M. Wt: 314.341
InChI Key: ZUWKPMFRBBUTSF-UHFFFAOYSA-N
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Description

The compound “2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is an organic carbonitrile. It has a molecular formula of C18H18N2O6 . The average mass of the molecule is 358.345 Da and the monoisotopic mass is 358.116486 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organic carbonitrile namely methyl (6-amino-5-cyano-2-methyl-4- (2-nitrophenyl)-4 H -pyran)- 3-carboxylate is synthesized via a one-pot multi-component reaction at room temperature using commercially available urea as an inexpensive and environmentally benign organo-catalyst .

Scientific Research Applications

Structural Analysis

  • Conformation and Molecular Interactions : This compound, alongside similar derivatives, has been studied for its molecular structure, where the heterocyclic pyran ring adopts a flattened boat conformation. Intramolecular hydrogen bonding forms six-membered rings, contributing to its structural stability. These studies aid in understanding the molecular interactions and conformational dynamics of such compounds (Nesterov et al., 2007).

Synthesis Methods

  • Facile Synthesis Approach : Research includes the development of facile methodologies for synthesizing multifunctional 4H-pyran-3-carboxylate, including this compound. Such methods emphasize operational ease, high yield, and eco-friendly approaches, contributing to efficient and sustainable chemical synthesis (Kumar et al., 2019).

  • Ultrasonic and Microwave-Assisted Synthesis : Studies have explored ultrasonic-assisted synthesis under aqueous media and microwave-assisted synthesis using functional ionic liquids. These innovative techniques offer advancements in chemical synthesis, providing pathways for rapid and environmentally friendly production (Kumbhani et al., 2022); (Yi et al., 2005).

Computational Studies

  • Theoretical Characterization and DFT Analysis : Computational tools like DFT (Density Functional Theory) calculations have been employed to analyze the molecular structure and supramolecular assemblies of substituted pyran derivatives. Such studies are pivotal in predicting and understanding chemical and physical properties (Chowhan et al., 2020).

Antimicrobial and Antiproliferative Activities

  • Biological Activities : Research has been conducted on the antiproliferative and antimicrobial activities of methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates and their derivatives. This research is significant for the development of new pharmacological agents (Sheverdov et al., 2014).

Corrosion Inhibition

  • Corrosion Mitigation : Pyran derivatives have been evaluated for their efficacy in corrosion mitigation of mild steel in acidic environments. Such studies are crucial for understanding the chemical behavior of these compounds in industrial applications (Saranya et al., 2020).

Properties

IUPAC Name

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-14(17(20)22-9-8-21-2)15(12-6-4-3-5-7-12)13(10-18)16(19)23-11/h3-7,15H,8-9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKPMFRBBUTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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